4-Fluorophenylmagnesium bromide

Catalog No.
S609675
CAS No.
352-13-6
M.F
C6H4BrFMg
M. Wt
199.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenylmagnesium bromide

CAS Number

352-13-6

Product Name

4-Fluorophenylmagnesium bromide

IUPAC Name

magnesium;fluorobenzene;bromide

Molecular Formula

C6H4BrFMg

Molecular Weight

199.3 g/mol

InChI

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1

InChI Key

BRKADVNLTRCLOW-UHFFFAOYSA-M

SMILES

C1=CC(=CC=[C-]1)F.[Mg+2].[Br-]

Synonyms

4-F-C6H4-MgBr, 4-fluorophenylmagnesium bromide, p-fluorophenylmagnesium bromide

Canonical SMILES

C1=CC(=CC=[C-]1)F.[Mg+2].[Br-]

4-Fluorophenylmagnesium bromide is an organometallic compound classified as a Grignard reagent, represented by the chemical formula C6_6H4_4BrFMg. This compound features a fluorine atom attached to a phenyl group, which is bonded to magnesium through a bromide ion. It is typically synthesized as a solution in solvents like diethyl ether or tetrahydrofuran, and it plays a crucial role in organic synthesis due to its nucleophilic properties .

  • Fluorophenyl group (4-F-Ph): This aromatic group introduces a fluorine atom at the fourth position of the phenyl ring, affecting the electronic properties of the molecule.
  • Magnesium (Mg): The central metal atom, which forms a bond with a halogen (bromine in this case) and allows for nucleophilic character at the carbon atom attached to the Mg.

Applications in Organic Synthesis

-F-PhMgBr finds application in various organic synthesis reactions due to its unique properties:

  • Nucleophilic addition: 4-F-PhMgBr acts as a nucleophile due to the negative charge density on the carbon atom bonded to Mg. This allows it to react with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. These reactions are crucial for constructing complex organic molecules.
  • Cross-coupling reactions: 4-F-PhMgBr can be used in various cross-coupling reactions, where it forms a new carbon-carbon bond with another organic fragment. These reactions are powerful tools for assembling complex molecules with desired functionalities.
  • Introduction of a fluorophenyl group: The presence of the fluorophenyl group allows for the introduction of this moiety into target molecules. This can be beneficial for modulating their properties, such as lipophilicity, biological activity, or reactivity.

Here are some specific examples of the use of 4-F-PhMgBr in scientific research:

  • Synthesis of paroxetine: This is a selective serotonin reuptake inhibitor (SSRI) antidepressant medication. 4-F-PhMgBr is a key intermediate in its synthesis.
  • Development of androgen receptor antagonists: These are potential drugs for treating prostate cancer. 4-F-PhMgBr can be used to synthesize specific molecules with anti-androgen activity.
  • Preparation of aprepitant: This is a medication used to prevent and treat nausea and vomiting associated with chemotherapy. 4-F-PhMgBr serves as a Grignard intermediate in its preparation.

As a Grignard reagent, 4-fluorophenylmagnesium bromide is primarily used in nucleophilic addition reactions. It reacts with various electrophiles, including:

  • Carbonyl Compounds: It adds to aldehydes and ketones to form alcohols.
  • Esters: The reaction with esters produces tertiary alcohols after hydrolysis.
  • Carbon Dioxide: It can react with carbon dioxide to yield carboxylic acids.

The general reaction mechanism involves the nucleophilic attack of the carbon atom bonded to magnesium on the electrophilic center of the substrate, leading to the formation of new carbon-carbon bonds .

4-Fluorophenylmagnesium bromide can be synthesized through the following methods:

  • Reaction of 4-Fluorobromobenzene with Magnesium:
    • In an inert atmosphere (typically nitrogen or argon), 4-fluorobromobenzene is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran.
    • The reaction proceeds via the formation of a Grignard reagent, releasing magnesium bromide as a byproduct.
  • Use of Halogenated Precursors:
    • Other halogenated phenyl compounds can be used to introduce fluorine at the para position through subsequent reactions involving fluorinating agents after forming the Grignard reagent.

These methods highlight the importance of anhydrous conditions to prevent unwanted hydrolysis .

4-Fluorophenylmagnesium bromide has several applications in organic synthesis:

  • Synthesis of Pharmaceuticals: It is utilized in creating complex pharmaceutical intermediates.
  • Material Science: It serves as a building block for synthesizing novel materials with specific electronic properties.
  • Research and Development: Used extensively in laboratories for developing new synthetic methodologies and studying reaction mechanisms .

Interaction studies involving 4-fluorophenylmagnesium bromide focus on its reactivity with various electrophiles. These studies often examine:

  • Reactivity Profiles: How different functional groups affect its nucleophilicity.
  • Mechanistic Pathways: Understanding the steps involved in its reactions with carbonyls and other electrophiles.

Such studies are essential for optimizing synthetic routes and improving yields in

Several compounds share similarities with 4-fluorophenylmagnesium bromide, particularly within the class of Grignard reagents. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
4-Chlorophenylmagnesium bromideC6_6H4_4BrClMgChlorine atom may influence reactivity differently than fluorine.
Phenylmagnesium bromideC6_6H5_5BrMgLacks halogen substitution; broader reactivity scope.
3-Fluorophenylmagnesium bromideC6_6H4_4BrF(Mg)Fluorine at a different position may alter selectivity in reactions.

Uniqueness: The presence of fluorine at the para position enhances certain electronic properties, making 4-fluorophenylmagnesium bromide particularly useful for specific synthetic pathways that require high nucleophilicity or altered reactivity compared to its chlorine or unsubstituted counterparts .

Other CAS

352-13-6

General Manufacturing Information

Magnesium, bromo(4-fluorophenyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types